Cas no 2649063-19-2 (6,7-dimethyl 8-azabicyclo3.2.1octane-6,7-dicarboxylate)

6,7-dimethyl 8-azabicyclo3.2.1octane-6,7-dicarboxylate Chemical and Physical Properties
Names and Identifiers
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- 2649063-19-2
- 6,7-dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate
- EN300-27148056
- 6,7-dimethyl 8-azabicyclo3.2.1octane-6,7-dicarboxylate
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- MDL: MFCD33550348
- Inchi: 1S/C11H17NO4/c1-15-10(13)8-6-4-3-5-7(12-6)9(8)11(14)16-2/h6-9,12H,3-5H2,1-2H3
- InChI Key: OPJJMUSXHBHJIM-UHFFFAOYSA-N
- SMILES: O(C)C(C1C(C(=O)OC)C2CCCC1N2)=O
Computed Properties
- Exact Mass: 227.11575802g/mol
- Monoisotopic Mass: 227.11575802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 276
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 64.6Ų
6,7-dimethyl 8-azabicyclo3.2.1octane-6,7-dicarboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27148056-1g |
6,7-dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate |
2649063-19-2 | 95% | 1g |
$1272.0 | 2023-09-11 | |
Enamine | EN300-27148056-2.5g |
6,7-dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate |
2649063-19-2 | 95.0% | 2.5g |
$2492.0 | 2025-03-20 | |
Enamine | EN300-27148056-5.0g |
6,7-dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate |
2649063-19-2 | 95.0% | 5.0g |
$3687.0 | 2025-03-20 | |
1PlusChem | 1P0284GW-1g |
6,7-dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate |
2649063-19-2 | 95% | 1g |
$1634.00 | 2024-05-08 | |
Enamine | EN300-27148056-10g |
6,7-dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate |
2649063-19-2 | 95% | 10g |
$5467.0 | 2023-09-11 | |
Aaron | AR0284P8-5g |
6,7-dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate |
2649063-19-2 | 95% | 5g |
$5095.00 | 2023-12-15 | |
1PlusChem | 1P0284GW-250mg |
6,7-dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate |
2649063-19-2 | 95% | 250mg |
$840.00 | 2024-05-08 | |
1PlusChem | 1P0284GW-10g |
6,7-dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate |
2649063-19-2 | 95% | 10g |
$6820.00 | 2024-05-08 | |
Aaron | AR0284P8-50mg |
6,7-dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate |
2649063-19-2 | 95% | 50mg |
$431.00 | 2025-02-15 | |
Aaron | AR0284P8-1g |
6,7-dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate |
2649063-19-2 | 95% | 1g |
$1774.00 | 2025-02-15 |
6,7-dimethyl 8-azabicyclo3.2.1octane-6,7-dicarboxylate Related Literature
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Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
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Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
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3. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
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Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
Additional information on 6,7-dimethyl 8-azabicyclo3.2.1octane-6,7-dicarboxylate
Comprehensive Overview of 6,7-dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate (CAS No. 2649063-19-2)
The compound 6,7-dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate (CAS No. 2649063-19-2) is a structurally unique bicyclic molecule that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its distinctive 8-azabicyclo[3.2.1]octane scaffold, combined with the presence of dimethyl dicarboxylate functional groups, makes it a versatile intermediate for the development of novel pharmaceuticals and bioactive molecules. Researchers are particularly interested in its potential applications in central nervous system (CNS) drug discovery, given the prevalence of similar bicyclic frameworks in neuromodulatory agents.
In recent years, the demand for 6,7-dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate has surged due to its role in the synthesis of chiral ligands and catalysts for asymmetric reactions. The compound's rigid bicyclic structure provides excellent stereochemical control, which is critical for the production of enantiomerically pure compounds. This aligns with the growing trend in the pharmaceutical industry toward green chemistry and sustainable synthesis, as highlighted by frequent searches for "eco-friendly chiral catalysts" and "stereoselective synthesis methods" in scientific databases.
Another area of interest is the compound's potential in drug repurposing and fragment-based drug design. The 6,7-dimethyl substitution pattern on the 8-azabicyclo[3.2.1]octane core offers opportunities for structure-activity relationship (SAR) studies, a topic frequently queried in AI-driven drug discovery platforms. Its compatibility with high-throughput screening (HTS) workflows further enhances its appeal for modern drug development pipelines, where efficiency and scalability are paramount.
From a synthetic perspective, 6,7-dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate is often synthesized via cycloaddition reactions or intramolecular alkylation strategies. These methods are frequently discussed in forums and publications focusing on "advanced organic synthesis techniques" and "heterocyclic compound preparation". The compound's stability under various reaction conditions also makes it a reliable building block for multistep synthesis, a key consideration for researchers optimizing cost-effective synthetic routes.
In the context of intellectual property (IP), CAS No. 2649063-19-2 has been referenced in several patents related to neuroprotective agents and enzyme inhibitors. This underscores its commercial relevance, particularly in light of increasing searches for "patented bioactive scaffolds" and "novel CNS drug candidates". Its molecular architecture shares similarities with tropane alkaloids, which are well-known for their pharmacological activities, further driving curiosity about its unexplored therapeutic potential.
Analytical characterization of 6,7-dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate typically involves techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods are essential for confirming its stereochemistry and purity, topics frequently searched by quality control professionals and synthetic chemists. The compound's high solubility in polar organic solvents also facilitates its use in formulation studies, another hot topic in pharmaceutical R&D circles.
Looking ahead, the versatility of 6,7-dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate positions it as a valuable asset in both academic and industrial settings. Its alignment with trends like precision medicine and computational chemistry-driven design ensures its continued relevance. As researchers explore its applications in bioconjugation and prodrug development, this compound is poised to remain a focal point in cutting-edge chemical research.
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